REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.C(O[C:18](=[O:28])[CH2:19][CH2:20][C:21]([O:23]C(C)(C)C)=[O:22])(C)(C)C.[CH:29]([C:31]1[C:32]([NH:38]C(=O)C(C)(C)C)=[N:33][CH:34]=[CH:35][C:36]=1[CH3:37])=O.[NH4+].[Cl-]>C(OCC)C.C1COCC1>[CH3:37][C:36]1[CH:35]=[CH:34][N:33]=[C:32]2[C:31]=1[CH:29]=[C:19]([CH2:20][C:21]([OH:23])=[O:22])[C:18](=[O:28])[NH:38]2 |f:4.5|
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C(=NC=CC1C)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
C11H10N2O3 H+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was slowly added
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
STIRRING
|
Details
|
stirring at this temperature
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with diethylether (3×50 mL)
|
Type
|
WASH
|
Details
|
the organic extracts washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
to yield the diastereomeric mixture which
|
Type
|
CUSTOM
|
Details
|
after drying in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The diastereomeric mixture was dissolved in HCl (3M, aqueous, 50 mL) the solution
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
and washed with diethyl ether (2×50 mL)
|
Type
|
WASH
|
Details
|
again washed with chloroform (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
After precipitation
|
Type
|
TEMPERATURE
|
Details
|
upon cooling 1.39 g (37%) of the title compound
|
Type
|
CUSTOM
|
Details
|
was obtained (mp >250° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C2C=C(C(NC2=NC=C1)=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |